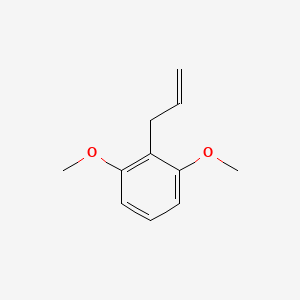

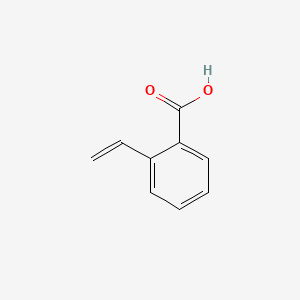

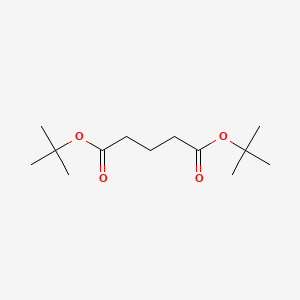

![molecular formula C12H13N3O4S2 B1304994 1-(5-甲基苯并[1,2,5]噻二唑-4-磺酰基)-吡咯烷-2-羧酸 CAS No. 436811-15-3](/img/structure/B1304994.png)

1-(5-甲基苯并[1,2,5]噻二唑-4-磺酰基)-吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the formation of pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions, yielding high yields of 83-88% . Cyclization reactions are also employed to create polysubstituted derivatives, with yields ranging from 70-96% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and, in some cases, confirmed by single crystal X-ray diffraction studies . The stereochemistry of these molecules is crucial for their biological activity, and similar analytical techniques would likely be used to determine the structure of "1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid".

Chemical Reactions Analysis

The papers describe various functionalization reactions, including the reaction of acid chlorides with amines to form amides , and the intramolecular cyclization to form fused heterocyclic systems . These reactions are indicative of the reactivity of the functional groups present in the compound of interest, suggesting that it may undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as acid dissociation constants, are determined to understand their behavior in biological systems . The antimicrobial activity of these compounds is tested against various bacterial and fungal strains, with some showing promising results against A. baumannii and M. tuberculosis H37Rv . These studies provide a foundation for understanding how the compound might behave in terms of solubility, stability, and biological activity.

科学研究应用

光伏应用

苯并[1,2,5]噻二唑结构是设计电子给体-受体 (D-A) 体系的关键组成部分。这些体系因其在光伏器件中的潜在应用而受到广泛研究。 该化合物作为电子受体单元的能力可以通过促进更好的电荷分离和传输来提高有机太阳能电池的效率 .

荧光传感器

由于其荧光特性,该化合物可用于开发荧光传感器。 这些传感器可以检测各种环境和生物分析物,为化学传感和生物成像提供了宝贵的工具 .

有机光催化

苯并[1,2,5]噻二唑核心在适当官能化后,可以作为可见光有机光催化剂。 该应用对于光催化有机转化尤其有前景,这对于绿色化学中的复杂分子合成至关重要 .

作用机制

Target of action

Compounds containing the benzo[1,2,5]thiadiazole moiety are often used in the design of organic photovoltaics, fluorophores, and photocatalysts . They are known for their strong electron accepting properties .

Mode of action

The soft sulfur atom in thiadiazoles is useful for the coordination to soft metal ions such as Cu+, Ag+, and Hg2+ as well as the weak hydrogen bonding capabilities .

属性

IUPAC Name |

1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c1-7-4-5-8-10(14-20-13-8)11(7)21(18,19)15-6-2-3-9(15)12(16)17/h4-5,9H,2-3,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVYASFZHYHDKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCCC3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387871 |

Source

|

| Record name | 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436811-15-3 |

Source

|

| Record name | 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。